molecular formula C10H12N2O5S B2579208 Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate CAS No. 1007921-47-2

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate

Cat. No.: B2579208
CAS No.: 1007921-47-2
M. Wt: 272.28
InChI Key: VGENJTYTCYSUQH-UHFFFAOYSA-N
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Description

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiazolane derivatives. This compound is characterized by the presence of a thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features cyano and ester functional groups, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate typically involves the reaction of cyanoacetic acid derivatives with thiazolane precursors. One common method includes the condensation of cyanoacetic acid with thiazolane-2,4-dicarboxylate under basic conditions, followed by esterification with dimethyl sulfate. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiazolane derivatives with modified functional groups, such as amines, alcohols, and sulfoxides. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The cyano and ester groups can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate is unique due to its thiazolane ring structure, which imparts specific chemical reactivity and biological activity. The combination of cyano and ester groups further enhances its versatility in synthetic and research applications .

Properties

IUPAC Name

dimethyl 3-(2-cyanoacetyl)-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-16-9(14)6-5-18-8(10(15)17-2)12(6)7(13)3-4-11/h6,8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGENJTYTCYSUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1C(=O)CC#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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